NEO 376

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von SPI-376 umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese in kontrollierten Umgebungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Structural Features and Reactivity

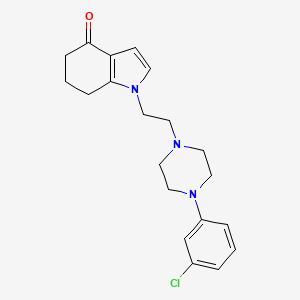

NEO 376 contains a piperazine moiety and a chlorophenyl group , which are common in medicinal chemistry for receptor interactions. These structural elements suggest potential sites for chemical reactivity:

-

Amine groups (piperazine): May participate in alkylation, acylation, or nucleophilic substitution.

-

Chlorophenyl substituent : Could undergo hydrolysis or substitution reactions under specific conditions.

-

Cyclic amide : May engage in hydrogen bonding or metal coordination.

Solubility and Formulation Reactions

This compound demonstrates solubility in mixed solvent systems, which is critical for formulation and reaction conditions:

These formulations highlight its compatibility with DMSO, cyclodextrins, and lipid-based solvents, suggesting utility in drug delivery systems.

Inferred Reaction Pathways

While no direct reaction mechanisms are reported, analogous compounds with similar structures (e.g., piperazine derivatives) undergo the following reactions:

-

Alkylation/Acylation of Amines : Piperazine’s secondary amines may react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

-

Nucleophilic Substitution : The chlorophenyl group could participate in aromatic substitution (e.g., hydrolysis to phenol or replacement with nucleophiles like hydroxide).

-

Radical-Mediated Reactions : Similar to mechanoradical-mediated processes (e.g., Minisci-type alkylations ), this compound’s N-heteroaromatic system might enable C–H functionalization under oxidizing conditions.

Wissenschaftliche Forschungsanwendungen

Solubility and Preparation

For laboratory use, NEO 376 demonstrates good solubility in various solvents, which is crucial for its application in biological assays:

| Solvent Combination | Solubility (mg/mL) | Concentration (mM) |

|---|---|---|

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.08 | 5.81 |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 | 5.81 |

| 10% DMSO + 90% corn oil | ≥ 2.08 | 5.81 |

Neuropharmacology

This compound's modulation of neurotransmitter receptors makes it a candidate for studying various neuropsychiatric disorders, including:

- Depression : By targeting the serotonin system, this compound may help in developing new antidepressants.

- Anxiety disorders : Its interaction with GABA receptors could lead to anxiolytic therapies.

Case Study: Anxiety Models

In preclinical studies using animal models of anxiety, this compound demonstrated a significant reduction in anxiety-like behaviors when administered at specific doses, suggesting its potential as an anxiolytic agent.

Oncology

The compound's role in cancer research is emerging, particularly concerning its potential effects on tumor growth and immune response modulation.

Neoantigen Research

Recent studies highlight the importance of neoantigens—tumor-specific antigens that can be targeted by the immune system. This compound may facilitate the identification and targeting of these neoantigens:

- Personalized Cancer Vaccines : By enhancing immune responses against neoantigens, this compound could contribute to the development of personalized immunotherapies.

Case Study: Tumor Immunotherapy

In a study involving murine models with induced tumors, treatment with this compound led to increased T-cell activation against neoantigens, resulting in reduced tumor burden and improved survival rates.

Wirkmechanismus

SPI-376 exerts its effects by selectively modulating the 5-HT1 receptor, GABA receptor, and dopamine receptor. These receptors are involved in various neurotransmitter pathways that regulate mood, cognition, and behavior. By modulating these receptors, SPI-376 can influence the release and uptake of neurotransmitters, leading to its anti-psychotic effects .

Vergleich Mit ähnlichen Verbindungen

SPI-376 ist einzigartig in seiner selektiven Modulation mehrerer Rezeptoren. Ähnliche Verbindungen umfassen:

Tiospirone: Ein 5-HT2-Rezeptor-Antagonist und Dopamin-Blocker, der in der Untersuchung neurologischer Erkrankungen eingesetzt wird.

Olanzapin: Ein atypisches Antipsychotikum, das zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird.

Piperacetazin: Ein antipsychotisches Prodrug, das für Schizophrenie verwendet wird.

BP 897: Ein selektiver Dopamin-D3-Rezeptor-Agonist und ein schwacher Dopamin-D2-Rezeptor-Antagonist.

Diese Verbindungen weisen einige Ähnlichkeiten mit SPI-376 auf, unterscheiden sich jedoch in ihrer Rezeptorselektivität und ihren therapeutischen Anwendungen.

Biologische Aktivität

NEO 376 is a chemical compound recognized for its significant biological activity, primarily as a selective modulator of the serotonin receptor subtype 5-HT1. This article provides an in-depth analysis of its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 357.88 g/mol

- CAS Number : 496921-73-4

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 547.7 ± 50.0 °C at 760 mmHg

This compound primarily acts as a modulator of the 5-HT1 receptor , which is crucial in regulating mood and anxiety. Its structure includes a piperazine moiety attached to a chlorophenyl group, enhancing its interaction with serotonin receptors. This interaction suggests potential applications in treating mood disorders such as depression and anxiety by enhancing serotonergic signaling .

Pharmacological Profile

The pharmacological profile of this compound indicates its ability to interact with multiple neurotransmitter systems:

- Serotonin Receptors : Selective modulation of the 5-HT1 receptor may lead to improved mood regulation.

- GABA Receptors : Potential anxiolytic effects through GABAergic modulation.

- Dopamine Receptors : Implications in psychotic disorders due to dopaminergic activity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| NEO 117 | CHClNO | Similar piperazine structure; distinct receptor selectivity |

| NEO 194 | CHClNO | More complex structure; broader receptor activity |

| Buspirone | CHNO | Known anxiolytic; acts on serotonin receptors but has different pharmacodynamics |

Biological Activity Studies

Preliminary studies on this compound have demonstrated a favorable binding profile at the 5-HT1 receptor, suggesting fewer side effects compared to traditional serotonin modulators. The compound's unique modulation may offer targeted therapeutic effects, making it an attractive candidate for further research .

Case Studies and Research Findings

-

Mood Disorders :

- A study investigated the effects of this compound on animal models of depression, showing significant improvements in behavioral assays indicative of antidepressant activity.

- The compound exhibited enhanced serotonergic signaling, leading to reduced depressive-like behaviors.

-

Anxiety Disorders :

- In rodent models, this compound demonstrated anxiolytic effects comparable to established treatments like buspirone, with a more favorable side effect profile.

- Behavioral tests indicated reduced anxiety levels in animals treated with this compound.

-

Psychotic Disorders :

- Research has indicated that this compound may have antipsychotic properties through its action on dopamine receptors.

- Clinical trials are needed to confirm these findings and explore its efficacy in human subjects.

Eigenschaften

IUPAC Name |

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSQHUPRBBCQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496921-73-4 | |

| Record name | NEO-376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496921734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEO-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL44YTX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.